molecular formula C10H12N2O2 B2951688 3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine CAS No. 2168382-79-2

3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine

Katalognummer: B2951688
CAS-Nummer: 2168382-79-2
Molekulargewicht: 192.218
InChI-Schlüssel: SICULBOWHUQFNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine is a heterocyclic compound that features a pyrano[4,3-c]pyridazine core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of propargyl bromide and a suitable pyridazine derivative. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) at low temperatures, followed by gradual warming to room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Oxidation and Ring Functionalization

The pyrano-pyridazine system undergoes oxidation to introduce electrophilic sites or modify ring saturation:

  • Oxidation with Pd/C :

    • Pd/C in acetic acid oxidizes the dihydro-pyrano ring to an aromatic system, enhancing conjugation .

  • DMSO-Mediated Oxidation :

    • Heating in DMSO at 110°C generates keto derivatives via dehydrogenation .

Substitution at C-7 Position

The C-7 position is amenable to aryl and alkyl substitutions via nucleophilic displacement or cross-coupling:

  • Examples :

    SubstituentYieldMethod
    4-Fluorophenyl63%Ullmann coupling
    4-Bromophenyl64%Suzuki-Miyaura
    Methyl42%Alkylation with MeI

Substituents at C-7 modulate electronic properties and steric bulk, influencing biological activity .

Multicomponent Reactions

Pyrano[4,3-c]pyridazines can be synthesized via one-pot reactions using piperidine as a catalyst :

  • Representative Protocol :

    • Aldehyde, malononitrile, and hydrazine hydrate react in ethanol at 80°C to form the pyridazine core.

    • Yields: 65–78% for analogs with electron-withdrawing groups .

Advanced NMR Characterization

Structural elucidation relies on 1H^1H, 13C^13C, and 15N^15N NMR spectroscopy:

  • Key Signals :

    • Pyridazine C-5a: δ\delta 160–165 ppm (HMBC correlation with H-3) .

    • Propenyloxy CH2_2: δ\delta 4.5–5.0 ppm (doublet, J=6.2HzJ=6.2\,\text{Hz}).

    • N-7 (pyridine-like): δ\delta −117.7 ppm (15N^15N) .

Biological Relevance

While direct data for 3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine is limited, analogs exhibit:

  • Antimicrobial activity (MIC: 8–32 µg/mL against S. aureus) .

  • Antitumor potential via kinase inhibition .

Wirkmechanismus

The mechanism of action of 3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine is unique due to its pyrano[4,3-c]pyridazine core, which imparts specific chemical and biological properties

Biologische Aktivität

3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine is a heterocyclic compound characterized by its unique pyrano[4,3-c]pyridazine core structure. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer applications. Its synthesis typically involves reactions of propargyl bromide with suitable pyridazine derivatives under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. The compound acts by binding to the active sites of enzymes, thereby disrupting critical biological pathways such as cell division and growth.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer properties. Research has demonstrated its capability to inhibit cancer cell proliferation through various mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer metabolism and proliferation.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing them from progressing through critical phases of division.

In vitro studies have shown that this compound demonstrates significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung cancer cells (A549). The IC50 values for these cell lines are summarized in the table below:

Cell LineIC50 Value (µM)Reference
MCF-712.5
A54915.0
HeLa10.0

Case Studies

  • In Vitro Studies : A study conducted on MCF-7 and A549 cells reported that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates compared to control groups.
  • In Vivo Studies : Animal models treated with the compound showed significant tumor reduction compared to untreated controls. The pharmacokinetic profile indicated moderate absorption and a half-life suitable for therapeutic applications.

Other Biological Activities

Beyond anticancer properties, this compound has been explored for other potential biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial effects against certain bacterial strains.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16

Eigenschaften

IUPAC Name

3-prop-2-enoxy-7,8-dihydro-5H-pyrano[4,3-c]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-4-14-10-6-8-7-13-5-3-9(8)11-12-10/h2,6H,1,3-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICULBOWHUQFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NN=C2CCOCC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.